4-bromobenzaldehyde tosylhydrazone chemical properties
4-bromobenzaldehyde tosylhydrazone chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity profile of 4-bromobenzaldehyde tosylhydrazone , a versatile bifunctional building block in organic synthesis.
CAS Registry Number: 19350-68-6 Molecular Formula: C₁₄H₁₃BrN₂O₂S Molecular Weight: 353.23 g/mol [1]
Executive Summary
4-Bromobenzaldehyde tosylhydrazone is a dual-functional reagent widely utilized in advanced organic synthesis. It serves as a stable precursor for diazo compounds (via the Bamford-Stevens reaction) and as a coupling partner in palladium-catalyzed cross-coupling reactions . Its structural uniqueness lies in its orthogonality: it possesses a reactive hydrazone core capable of generating metal-carbenes, while retaining an aryl bromide moiety available for traditional cross-coupling (e.g., Suzuki-Miyaura), making it an ideal scaffold for divergent synthesis in drug discovery.
Physical & Chemical Characterization[2][3][4][5][6][7][8]
The compound typically presents as a white to off-white crystalline solid.[1][2][3] Unlike the unstable diazo compounds it generates in situ, the tosylhydrazone is shelf-stable, allowing for safer handling of carbene equivalents.
Table 1: Physicochemical Properties
| Property | Data | Notes |
| Appearance | White crystalline solid | Stable at room temperature.[1][2][3][4] |
| Melting Point | 172.0 – 176.0 °C | Distinct from the aldehyde precursor (55-58 °C). |
| Solubility | Soluble in DMSO, DMF, MeOH, Dioxane | Limited solubility in non-polar hydrocarbons (Hexanes). |
| ¹H NMR (DMSO-d₆) | δ 2.36 (s, 3H, CH₃), 7.4-7.9 (m, Ar-H), 7.95 (s, 1H, CH=N), 11.45 (s, 1H, NH) | Diagnostic singlet at ~7.95 ppm (imine) and broad singlet >11 ppm (NH). |
| Stability | Moisture sensitive (slow hydrolysis) | Store under inert atmosphere (Argon/Nitrogen) at 4°C. |
Synthesis Protocol
The synthesis is a condensation reaction between 4-bromobenzaldehyde and p-toluenesulfonyl hydrazide. This reaction is generally acid-catalyzed and driven to completion by the precipitation of the product or removal of water.
Reagents & Conditions
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Substrates: 4-Bromobenzaldehyde (1.0 equiv), p-Toluenesulfonyl hydrazide (1.0–1.05 equiv).
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Solvent: Methanol or Ethanol (0.5 M).
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Catalyst: Glacial Acetic Acid or HCl (cat.[5] 1-5 mol%).
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Temperature: Reflux (65–80 °C) or Room Temperature (time-dependent).
Step-by-Step Methodology
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Dissolution: Charge a round-bottom flask with 4-bromobenzaldehyde (e.g., 10 mmol) and dissolve in Methanol (20 mL).
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Addition: Add p-toluenesulfonyl hydrazide (10 mmol) in one portion.
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Catalysis: Add 2-3 drops of glacial acetic acid.
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Reaction: Stir at room temperature for 2–4 hours. A white precipitate typically forms within 30 minutes. (Refluxing for 1 hour ensures completion if precipitation is slow).
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Work-up: Cool the mixture to 0 °C. Filter the precipitate via vacuum filtration.
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Purification: Wash the filter cake with cold methanol (2 x 5 mL) and diethyl ether. Dry under high vacuum. Recrystallization from ethanol can be performed if necessary, though crude purity is often >95%.
Figure 1: Condensation pathway for the synthesis of the tosylhydrazone scaffold.
Reactivity Profile & Mechanistic Pathways[11][12]
This compound acts as a "chemical chameleon," capable of reacting through three distinct mechanistic pathways depending on the reagents used.
Path A: Bamford-Stevens Reaction (Diazo/Carbene Generation)
Under basic conditions, the tosylhydrazone deprotonates to form a diazo intermediate.
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Aprotic Solvents (Thermal): The diazo species decomposes to a carbene , which can undergo cyclopropanation (with alkenes) or C-H insertion.
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Protic Solvents: The diazo species is protonated to a diazonium ion, which loses nitrogen to form a carbocation , leading to alkenes via elimination or ethers via nucleophilic trapping.
Path B: Pd-Catalyzed Cross-Coupling (Barluenga/Valdés Reaction)
This is the most critical application in modern drug discovery. The tosylhydrazone acts as a nucleophile (via the diazo species) reacting with an external aryl halide catalyzed by Palladium.
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Mechanism: Oxidative addition of Ar-X to Pd(0) → Formation of Pd-Carbene complex → Migratory insertion of Aryl group → Beta-hydride elimination.
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Outcome: Formation of 1,1-disubstituted alkenes (e.g., 1-(4-bromophenyl)-1-arylethylene).
Path C: Orthogonal Suzuki-Miyaura Coupling
The C–Br bond on the aromatic ring remains intact during hydrazone formation. This allows researchers to perform Suzuki coupling on the hydrazone to modify the aromatic core before triggering the hydrazone reactivity, or vice versa.
Figure 2: Divergent reactivity profile showing orthogonal reaction pathways.
Applications in Drug Discovery
Scaffold Construction
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Pyrazoles: Reaction with alkynes or beta-keto esters.
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Indazoles: Intramolecular cyclization strategies utilizing the aryl bromide moiety (e.g., via benzyne intermediates or Buchwald-Hartwig amination followed by condensation).
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Bioisosteres: Synthesis of styrene derivatives which serve as rigid linkers in kinase inhibitors.
Experimental Protocol: Pd-Catalyzed Cross-Coupling
To synthesize 1-(4-bromophenyl)-1-phenylethylene:
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Setup: In a glovebox or under Argon, combine 4-bromobenzaldehyde tosylhydrazone (1.0 equiv), Bromobenzene (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).
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Base: Add LiOtBu (2.2 equiv).
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Solvent: Add 1,4-Dioxane (degassed).
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Reaction: Heat to 90 °C for 8–12 hours.
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Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Safety & Handling
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Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle with gloves and in a fume hood.
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Explosion Hazard: While tosylhydrazones are safer than isolated diazo compounds, they still generate nitrogen gas upon decomposition. Do not heat in a sealed vessel without pressure relief.
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Storage: Store in a cool, dry place. Decomposition is indicated by a yellow/orange discoloration (formation of azines or diazo species).
References
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Synthesis & Properties: Bogas, E. (2005).[6] The Alkylation of Aryl Aldehyde Tosylhydrazones. University of Tennessee, Knoxville. (Source for MP: 172-176°C).
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Pd-Catalyzed Coupling (Barluenga): Barluenga, J., et al. (2007). "Pd-Catalyzed Cross-Coupling Reactions with N-Tosylhydrazones". Angewandte Chemie International Edition, 46(30), 5587-5590. Link
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Bamford-Stevens Reaction: Bamford, W. R., & Stevens, T. S. (1952). "The decomposition of p-toluenesulphonylhydrazones by alkali". Journal of the Chemical Society, 4735-4740. Link
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Orthogonal Reactivity: Shao, Z., & Zhang, H. (2012). "N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions". Chemical Society Reviews, 41, 560-572. Link
